molecular formula C7H5NO B165842 Benzoxazole CAS No. 273-53-0

Benzoxazole

Cat. No. B165842
Key on ui cas rn: 273-53-0
M. Wt: 119.12 g/mol
InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (41 mg, 0.26 mmol) and 2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole (55 mg, 0.26 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 4.2 mg (14 μmol, 6%) of 7-isopropyl-2-(pyridin-2-yl)but-3-ynyl)benzo[d]oxazole as a red oil.
Quantity
41 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
Quantity
55 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC=CN=1.C([C:12]1[O:13][C:14]2[C:20](C(C)C)=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1)CC#C>>[O:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=[CH:12]1

Inputs

Step One
Name
Quantity
41 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
Quantity
55 mg
Type
reactant
Smiles
C(CC#C)C=1OC2=C(N1)C=CC=C2C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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